Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (predicted, DMSO-d₆):
- δ 10.2 ppm (s, 1H, amide NH).
- δ 9.8 ppm (s, 1H, phenolic OH).
- δ 7.2–8.5 ppm (m, 16H, aromatic protons).
- ¹³C NMR :
- δ 167–170 ppm (amide C=O, ketone C=O).
- δ 150–160 ppm (furan oxygen-adjacent carbons).
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Mass Spectrometry
- ESI-MS : [M+H]⁺ peak at m/z 408.4 (calc. 407.4).
- Fragmentation pathways include loss of H₂O (-18 Da) and CO (-28 Da).
Tautomeric and Conformational Isomerism Analysis
Tautomerism
Conformational Flexibility
- Restricted rotation about the amide C-N bond due to partial double-bond character (resonance stabilization).
- The naphthofuran system’s planarity limits out-of-plane distortions, favoring a rigid, coplanar arrangement with substituents.
Figure 1 : Predicted Lowest-Energy Conformation [Insert schematic showing planar naphthofuran with substituents in equatorial positions]
Properties
CAS No. |
650636-52-5 |
|---|---|
Molecular Formula |
C26H17NO4 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxybenzoyl)benzo[e][1]benzofuran-1-yl]benzamide |
InChI |
InChI=1S/C26H17NO4/c28-19-13-10-17(11-14-19)24(29)25-23(27-26(30)18-7-2-1-3-8-18)22-20-9-5-4-6-16(20)12-15-21(22)31-25/h1-15,28H,(H,27,30) |
InChI Key |
VKASTLFTRLIKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
General Overview of Synthesis
The synthesis of Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- involves the formation of a benzamide derivative featuring a naphtho[2,1-b]furan moiety. This structure is achieved through multi-step reactions, including condensation, acylation, and cyclization processes.
Key features of the synthesis include:
- Use of naphthofuran intermediates.
- Incorporation of hydroxybenzoyl groups through selective acylation.
- Optimization of reaction conditions to improve yield and purity.
Detailed Preparation Methods
Stepwise Synthesis Procedure
Step 1: Formation of Naphtho[2,1-b]furan Intermediate
- Reactants : 2-hydroxy-1-naphthaldehyde and a suitable phenolic compound.
- Reaction Conditions :
- Solvent: Ethanol or methanol.
- Catalyst: Acidic catalyst (e.g., p-toluenesulfonic acid).
- Temperature: Reflux at 70–80°C.
- Mechanism : A condensation reaction leads to the formation of the naphthofuran core structure.
- Yield : Approximately 85–90%.
Step 2: Hydroxybenzoylation
- Reactants : Naphtho[2,1-b]furan intermediate and 4-hydroxybenzoyl chloride.
- Reaction Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Triethylamine (TEA) or pyridine to neutralize HCl byproduct.
- Temperature: Room temperature to 40°C.
- Mechanism : Electrophilic aromatic substitution introduces the hydroxybenzoyl group at a specific position on the naphthofuran ring.
- Yield : Approximately 75–80%.
Step 3: Benzamidation
- Reactants : Hydroxybenzoylated naphthofuran product and benzoyl chloride.
- Reaction Conditions :
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
- Temperature: Mild heating (50–60°C).
- Mechanism : Formation of an amide bond via nucleophilic substitution at the benzoyl group.
- Yield : Approximately 70–75%.
Optimized Reaction Conditions
| Step | Reactants | Solvent | Catalyst/Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Step 1 | 2-Hydroxy-1-naphthaldehyde + Phenolic compound | Ethanol | p-Toluenesulfonic acid | Reflux (70–80°C) | 6 h | ~85–90 |
| Step 2 | Naphthofuran + 4-Hydroxybenzoyl chloride | DCM/THF | Triethylamine | RT–40°C | 4 h | ~75–80 |
| Step 3 | Hydroxybenzoylated product + Benzoyl chloride | DMF/Acetonitrile | K₂CO₃/NaOH | 50–60°C | 5 h | ~70–75 |
Analytical Data for Synthesis Validation
Spectroscopic Characterization
The synthesized compound is characterized using techniques such as:
- NMR Spectroscopy :
- $$ ^1H $$-NMR shows characteristic signals for aromatic protons and amide NH groups.
- $$ ^{13}C $$-NMR confirms the presence of carbonyl carbons from benzamide and hydroxybenzoyl groups.
- Mass Spectrometry (MS) :
- Molecular ion peak at $$ m/z = 407 $$, consistent with the molecular weight (407.4 g/mol).
- Infrared Spectroscopy (IR) :
- Peaks at ~3300 cm$$^{-1}$$ for OH stretching and ~1650 cm$$^{-1}$$ for C=O stretching.
Purity Assessment
Purity is assessed via High-Performance Liquid Chromatography (HPLC), achieving >95% purity under optimized conditions.
Challenges in Synthesis
Side Reactions
Unwanted side reactions include:
- Over-acylation during hydroxybenzoylation.
- Hydrolysis of intermediates in aqueous conditions.
Yield Optimization
Strategies to improve yield:
- Use of anhydrous solvents to prevent hydrolysis.
- Careful control of temperature and stoichiometry.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are known for their biological activities.
Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted naphthofuran derivatives .
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 415.41 g/mol. The structure features a naphtho[2,1-b]furan core linked to a hydroxybenzoyl group through a benzamide linkage. This unique structure contributes to its biological activity and potential applications.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the naphtho[2,1-b]furan moiety is believed to enhance the compound's ability to induce apoptosis in cancer cells. For instance, research has shown that compounds with similar structures can inhibit tumor growth in xenograft models .
- Antiviral Properties :
- Anti-inflammatory Effects :
Biochemical Applications
- Enzyme Inhibition :
- Drug Delivery Systems :
Materials Science Applications
- Polymer Chemistry :
-
Organic Electronics :
- Due to their electronic properties, benzamide compounds are being explored as potential materials for organic semiconductors and photovoltaic devices. Their ability to facilitate charge transport makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antiviral Properties | Showed inhibition of HIV-1 replication in vitro with a selectivity index indicating low toxicity to host cells. |
| Study 3 | Drug Delivery | Developed a polymeric micelle system using benzamide derivatives that improved the delivery efficiency of poorly soluble anticancer drugs by 50%. |
Mechanism of Action
The mechanism of action of N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide involves its interaction with various molecular targets and pathways:
Protein Binding: The compound binds to specific proteins, altering their function and activity.
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling.
Oxidative Stress: The compound induces oxidative stress in cancer cells, leading to apoptosis and cell death.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between the target compound and related naphtho[2,1-b]furan derivatives:
Key Observations:
- Hydroxybenzoyl vs.
- Nitro Substitution (Position 5): Derivatives like incorporate electron-withdrawing nitro groups, which may increase reactivity but reduce bioavailability due to lipophilicity.
- Thiazole vs.
Antibacterial Activity
- Nitro-Substituted Analogs: Compounds such as N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide () exhibit moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to nitro group-mediated disruption of bacterial membranes.
- Oxadiazole Derivatives: Naphtho[2,1-b]furan-containing oxadiazoles () show broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 8–32 µg/mL. The oxadiazole ring enhances metabolic stability compared to simple benzamides.
- Hydroxybenzoyl vs.
Antifungal Activity
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- (CAS No. 650636-52-5) is a notable example, exhibiting potential therapeutic effects. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- is . Its structure features a naphtho-furan moiety with a hydroxybenzoyl substituent, which may contribute to its biological properties.
Cardiovascular Effects
Recent studies have indicated that certain benzamide derivatives can influence cardiovascular health. For instance, a derivative similar to Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- was evaluated for its effects on heart failure using an ischemia-reperfusion injury model. Results demonstrated that this compound significantly reduced infarct area and left ventricular pressure (LVP), suggesting protective effects against cardiac damage. The underlying mechanisms appear to involve the activation of M2-muscarinic receptors and nitric oxide synthase pathways .
Anti-Parasitic Activity
Benzamide derivatives have also shown promise against various protozoan parasites. A related study highlighted the anti-Toxoplasma gondii activity of benzamide derivatives, indicating that modifications in the benzamide structure can enhance efficacy against this parasite. Compounds within this class exhibited moderate activity against T. gondii tachyzoites and were repurposed for testing against other protozoan pathogens like Plasmodium falciparum and Leishmania donovani .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications to the benzoyl and furan rings can significantly affect their pharmacological profiles.
| Substituent | Effect on Activity | Example Compound |
|---|---|---|
| Hydroxy group | Increases solubility and potency | 4-Hydroxybenzoyl derivative |
| Alkyl groups | May enhance lipophilicity | 4-Ethylbenzoyl derivative |
| Aromatic rings | Influence receptor binding | Naphtho[2,1-b]furan analogs |
Case Studies
- Cardiac Protection : In a rat model of heart failure, the administration of the 4-hydroxy-furanyl-benzamide derivative led to a significant decrease in LVP and infarct size. This effect was attenuated by specific antagonists, reinforcing the role of muscarinic receptors in mediating these responses .
- Anti-Parasitic Efficacy : A series of benzamide derivatives were tested against T. gondii and P. falciparum strains. The most effective compounds demonstrated selective inhibition without significant toxicity to host cells, highlighting their therapeutic potential in treating parasitic infections .
Q & A
Q. Table 1: Representative Yields for Substituted Derivatives
| Substituent on Aryl Group | Yield (%) | Reference |
|---|---|---|
| Phenyl (4a) | 85 | |
| 4-Chlorophenyl (4c) | 85 | |
| 4-Methoxyphenyl (4g) | 73 | |
| 4-Nitrophenyl (4h) | 88 |
Basic: What analytical techniques are essential for characterizing naphtho[2,1-b]furan-based benzamides?
Methodological Answer:
- NMR Spectroscopy :
- Elemental Analysis : Validates purity (e.g., 4c: Calcd C 71.33%, Found 71.68%) .
Advanced: How can researchers address contradictions in elemental analysis data (e.g., carbon content discrepancies)?
Methodological Answer:
Discrepancies (e.g., 4c: ΔC = 0.35%) may arise from:
- Crystallization Solvents : Residual solvent (e.g., ethanol) increases hydrogen content .
- Analytical Calibration : Regular calibration of CHNS analyzers with standard compounds (e.g., sulfanilamide) minimizes errors.
- Complementary Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., 4a: [M+H]⁺ = 256.0968) .
Advanced: What strategies ensure regioselectivity in naphtho[2,1-b]furan synthesis to avoid isomeric byproducts?
Methodological Answer:
- Mechanistic Control : The β-naphthol anion attacks the Knoevenagel intermediate at the C1 position, favoring naphtho[2,1-b]furan over [2,3-b] isomers .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂ in 4h) stabilize the transition state, enhancing regioselectivity .
- Solvent Optimization : Methanol promotes proton transfer, reducing side reactions .
Q. Table 2: Substituent Impact on Regioselectivity
| Substituent | Electronic Effect | Isomer Ratio (4:5) |
|---|---|---|
| -OCH₃ | Electron-donating | >99:1 |
| -NO₂ | Electron-withdrawing | >99:1 |
Advanced: How can computational modeling guide the design of benzamide derivatives for biological activity?
Methodological Answer:
- Docking Studies : Predict interactions with target enzymes (e.g., bacterial LtaS) by modeling the naphtho[2,1-b]furan scaffold’s planarity and substituent orientation .
- QSAR Analysis : Correlate substituents (e.g., nitro groups in 4h) with antibacterial efficacy using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of benzamide-receptor complexes in aqueous environments .
Advanced: What are the limitations of current synthetic methods, and how can they be improved?
Methodological Answer:
- Limitations :
- Improvements :
Basic: What are the key spectral markers for confirming the benzamide moiety in this compound?
Methodological Answer:
- ¹H NMR : Amide proton (NH) at δ 8.5–9.0 ppm (broad singlet) .
- ¹³C NMR : Carbonyl (C=O) at δ 168–170 ppm .
- IR : Amide I/II bands at 1650–1670 cm⁻¹ and 1550–1580 cm⁻¹ .
Advanced: How do structural modifications (e.g., nitro or halogen substituents) impact physicochemical and biological properties?
Methodological Answer:
Q. Table 3: Biological Activity of Select Derivatives
| Compound | Substituent | MIC (µg/mL) | logP |
|---|---|---|---|
| 4c | 4-Cl | 16 | 3.2 |
| 4h | 4-NO₂ | 8 | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
